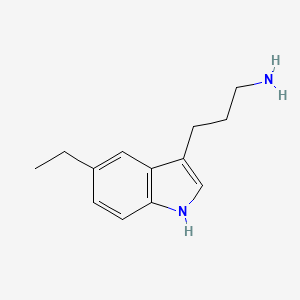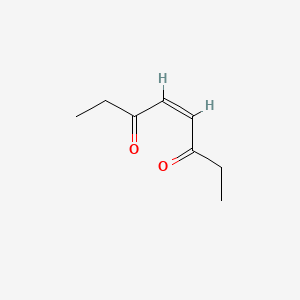
5-Pentyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its distinct aroma, often described as nutty or roasted, making it a significant component in flavor and fragrance industries. Thiazoles, including 5-Pentylthiazole, are also recognized for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 5-Pentylthiazole, the reaction might involve the use of pentyl bromide and thioformamide under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Pentylthiazole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, nitrothiazoles.
Wissenschaftliche Forschungsanwendungen
5-Pentylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial properties, making it a candidate for new antibiotic development.
Medicine: Investigated for its potential antitumor activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma, enhancing the sensory properties of various products
Wirkmechanismus
The biological activity of 5-Pentylthiazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis. In cancer research, 5-Pentylthiazole has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-4-methyl-2-pentylthiazole: Similar in structure but with different substituents, leading to variations in biological activity and aroma.
Thiazole: The parent compound, which serves as a core structure for many biologically active molecules.
Benzothiazole: Contains a fused benzene ring, exhibiting different chemical and biological properties
Uniqueness
5-Pentylthiazole stands out due to its specific pentyl group, which imparts unique aromatic properties and influences its biological activity. This makes it particularly valuable in the flavor and fragrance industry, as well as in medicinal chemistry for the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
96693-93-5 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
5-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
GSIZIOFGSQLTRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


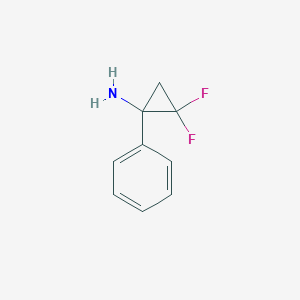
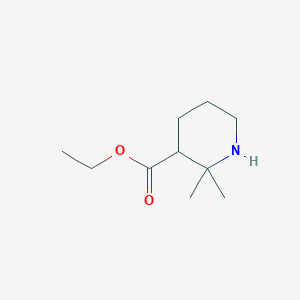
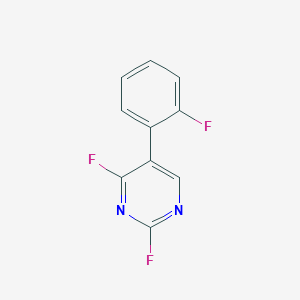
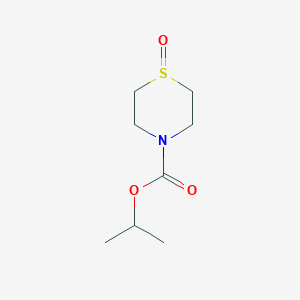
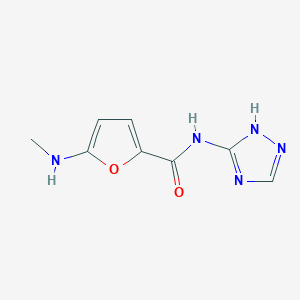

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
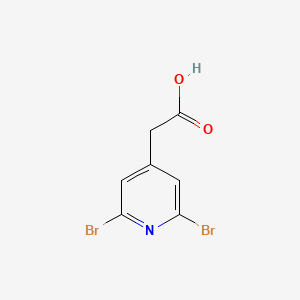
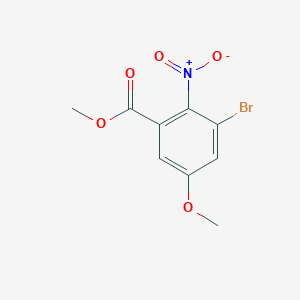
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)

